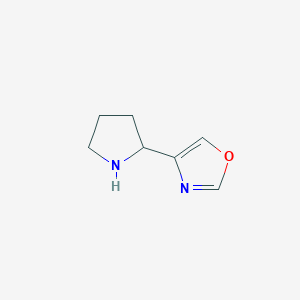

Oxazole, 4-(2-pyrrolidinyl)-

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

4-pyrrolidin-2-yl-1,3-oxazole |

InChI |

InChI=1S/C7H10N2O/c1-2-6(8-3-1)7-4-10-5-9-7/h4-6,8H,1-3H2 |

InChI Key |

WYTQIDKBSQQFQU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=COC=N2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of Oxazole, 4 2 Pyrrolidinyl Analogs

: Impact of Substitutions on the Oxazole (B20620) Ring System

The oxazole ring serves as a fundamental scaffold in a multitude of biologically active compounds. researchgate.netnih.gov Its structural and electronic properties are highly tunable through substitution, making it a prime target for medicinal chemists aiming to optimize activity. nih.gov The reactivity of the oxazole ring is position-dependent; nucleophilic substitution is generally favored at the C-2 position, followed by C-4 and C-5, whereas electrophilic substitution tends to occur at the C-5 position. tandfonline.com The introduction of an electron-donating group can activate the ring towards electrophilic attack. tandfonline.com SAR studies often involve the strategic modification of this core to enhance potency and selectivity. An extreme modification can even include the replacement of the oxazole ring with a bioisosteric equivalent, such as a thiazole, to probe the importance of the heteroatoms for biological function. researchgate.net

Modifications at C-2, C-4, and C-5 Positions and Their Contribution to Activity

C-2 Position: This position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com Halogens placed at C-2 can be readily displaced by nucleophiles, providing a route to a wide array of derivatives. pharmaguideline.com

C-4 Position: The reactivity at this position is generally lower than at C-2 for nucleophilic substitution but higher for electrophilic substitution. tandfonline.compharmaguideline.com Substituents at C-4 can have a profound impact on the electronic nature of the entire ring system. For instance, placing an electron-withdrawing group at C-4 can facilitate nucleophilic attacks at the C-2 position. pharmaguideline.com

C-5 Position: This position is typically the least reactive towards nucleophiles but can be targeted by electrophiles, especially when activating groups are present on the ring. tandfonline.com In studies on oxazolidinones, a related heterocyclic system, modifications at the C-5 position were shown to dramatically affect antibacterial activity. nih.gov For example, converting a 5-acetylaminomethyl group by replacing the carbonyl oxygen with a thiocarbonyl sulfur led to a significant enhancement in in vitro activity. nih.gov

Table 1: Impact of Oxazole Ring Modifications on Biological Activity

| Position | Modification Type | General Effect on Activity | Rationale / Example |

|---|---|---|---|

| C-2 | Nucleophilic Substitution | Variable | Most electron-deficient position, readily allows for the introduction of diverse functional groups. pharmaguideline.com |

| C-4 | Electron-Withdrawing Group | Can Increase Activity | Enhances reactivity at the C-2 position for further modification. pharmaguideline.com |

| C-5 | Bioisosteric Replacement (e.g., =O to =S) | Can Increase Activity | In related oxazolidinones, replacement of a carbonyl with a thiocarbonyl at C-5 enhanced antibacterial potency. nih.gov |

| Entire Ring | Bioisosteric Replacement (e.g., Oxazole to Thiazole) | Typically Decreases Activity | Demonstrates the importance of the specific oxazole heteroatom arrangement for biological interaction. researchgate.net |

Electronic and Steric Effects of Substituents on the Oxazole Core

The biological activity of oxazole derivatives is governed by a delicate balance of electronic and steric factors.

Electronic Effects: The electron distribution within the oxazole ring is crucial for its interaction with biological macromolecules. Electron-withdrawing groups, such as halogens or nitro groups, can alter the charge distribution and hydrogen bonding capacity of the molecule. For example, the presence of electron-withdrawing groups on aromatic aldehydes used in the synthesis of oxazoles can increase reaction reactivity, indicating their significant electronic influence. nih.gov Conversely, electron-donating groups can increase the electron density of the ring, potentially enhancing interactions with electron-deficient pockets in a receptor. tandfonline.com

Exploration of the Pyrrolidinyl Moiety in Oxazole, 4-(2-pyrrolidinyl)-

The pyrrolidine (B122466) ring is a prevalent scaffold in many natural products and synthetic drugs, valued for its structural and chemical properties. nih.govfrontiersin.org In the context of Oxazole, 4-(2-pyrrolidinyl)-, this moiety is not merely a passive linker but an active pharmacophoric element whose conformation and substitution pattern are vital for biological activity.

Conformational Analysis of the Pyrrolidine Ring and its Influence on Biological Interactions

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, most commonly the "envelope" and "twist" forms. nih.gov The energy barrier between these conformers is relatively low, allowing the ring to remain flexible. researchgate.net This conformational flexibility can be a double-edged sword; it may allow the molecule to adapt to the shape of a binding site, but it can also lead to an entropic penalty upon binding.

Computational studies have shown that even small energy differences between conformers can be significant for biological activity. researchgate.net The specific pucker of the pyrrolidine ring dictates the spatial orientation of its substituents. For instance, in related 2-pyrrolidone structures, substituents can be forced into specific axial or equatorial positions depending on the ring's conformation, which directly impacts how they interact with a target. nih.gov Therefore, understanding the preferred conformations of the pyrrolidinyl moiety is essential for rational drug design.

Variations within the Pyrrolidine Ring: Substitutions and Ring Size Effects

Modifying the pyrrolidine ring itself is a key strategy in SAR studies.

Substitutions: Introducing substituents onto the pyrrolidine ring can modulate the molecule's polarity, lipophilicity, and ability to form hydrogen bonds. For example, in a series of pyrrolidine derivatives, the introduction of a 4-trifluorophenyl group onto an attached moiety resulted in the best inhibitory activity against the DPP-IV enzyme. frontiersin.org Another study found that halogen-substituted pyrrolidines were more active than other variants, suggesting that these substitutions can lead to favorable interactions. frontiersin.org

Ring Size Effects: The five-membered structure of the pyrrolidine ring is often optimal for activity. Expanding the ring to a six-membered piperidine (B6355638) or contracting it to a four-membered azetidine (B1206935) can significantly alter the bond angles and the spatial projection of substituents. In SAR studies of other heterocyclic antibiotics, replacing a pyrrolidine ring with a piperidine or other heteroaliphatic systems was found to be detrimental to activity, highlighting the importance of the specific five-membered ring scaffold. nih.gov

Table 2: Impact of Pyrrolidine Moiety Modifications on Biological Activity

| Modification Type | Example | General Effect on Activity | Reference |

|---|---|---|---|

| Substitution on attached group | Addition of 4-trifluorophenyl group | Increased inhibitory activity | frontiersin.org |

| Substitution on pyrrolidine ring | Halogenation | Increased activity | frontiersin.org |

| Ring Size Variation | Pyrrolidine → Piperidine | Decreased activity | nih.gov |

| Ring Size Variation | Pyrrolidine → Azetidine | Decreased activity | nih.gov |

Influence of Pyrrolidinyl Attachment Point to the Oxazole Scaffold

Altering this connectivity, for example, to a C-2 or C-5 position on the oxazole, would drastically change the molecule's topology. Such a change would reorient the pyrrolidine ring relative to the oxazole core, altering the distances and angles between key functional groups. This would likely disrupt the established binding mode at a biological target, potentially leading to a significant loss of activity. While specific studies on moving the attachment point for this exact compound are not detailed in the provided context, it is a foundational principle in medicinal chemistry that the relative orientation of pharmacophoric fragments is critical for biological function.

Chirality and Stereochemistry in Oxazole, 4-(2-pyrrolidinyl)- Derivatives

The presence of a stereocenter at the 2-position of the pyrrolidine ring in Oxazole, 4-(2-pyrrolidinyl)- derivatives introduces the element of chirality, a fundamental consideration in drug design and development. The spatial arrangement of substituents around this chiral center can profoundly influence the molecule's interaction with its biological target, often leading to significant differences in potency and efficacy between enantiomers.

Enantiomeric purity is a critical determinant of the biological activity of chiral compounds. For analogs of Oxazole, 4-(2-pyrrolidinyl)-, the differential activity of enantiomers is a well-documented phenomenon, particularly in their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). Research on structurally related compounds, such as pyrrolidinyl ethers and benzodioxanes, has consistently demonstrated that the (S)-enantiomer exhibits significantly higher affinity for α4β2 nAChRs compared to its (R)-counterpart. unimi.itnih.gov This stereoselectivity is attributed to the specific orientation of the pyrrolidine ring within the receptor's binding pocket, which allows for optimal interactions, such as hydrogen bonding and van der Waals forces.

The less active enantiomer, often referred to as the distomer, is not always inert. It can sometimes contribute to off-target effects or even antagonize the action of the active enantiomer (eutomer). Therefore, ensuring high enantiomeric purity is paramount for maximizing therapeutic efficacy and minimizing potential adverse effects. The development of analytical methods, such as chiral chromatography, is crucial for the quantification of enantiomeric excess and for quality control during the synthesis of these compounds. nih.gov

The following table illustrates the typical impact of enantiomeric purity on the binding affinity of pyrrolidinyl-containing ligands at nAChRs, based on data from analogous compounds.

Table 1: Illustrative Impact of Enantiomeric Purity on nAChR Binding Affinity

| Compound | Enantiomer | Binding Affinity (Ki, nM) at α4β2 nAChR |

|---|---|---|

| Pyrrolidinyl-ether Analog | (S) | 10 |

| (R) | >1000 | |

| Racemate | 20 |

This table is illustrative and based on trends observed in structurally related compounds.

Given the profound impact of stereochemistry on biological activity, the development of stereospecific synthetic routes to obtain enantiomerically pure Oxazole, 4-(2-pyrrolidinyl)- derivatives is a key focus of research. Stereospecific synthesis aims to produce a single enantiomer, thereby avoiding the need for challenging and often costly chiral separations of racemic mixtures.

One common approach to stereospecific synthesis involves the use of a chiral pool starting material, such as (S)-proline or its derivatives. These readily available and inexpensive starting materials possess the desired stereochemistry at the 2-position of the pyrrolidine ring, which can be maintained throughout the synthetic sequence. The synthesis of the oxazole ring can then be achieved through various established methods, such as the reaction of an appropriate α-haloketone with an amide.

Enantioselective evaluation is the process of assessing the biological activity of the individual enantiomers. This typically involves in vitro binding assays to determine the affinity of each enantiomer for its target receptor, as well as functional assays to measure their efficacy as agonists, antagonists, or modulators. For instance, in the context of nAChR ligands, two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing specific nAChR subtypes is a common technique to characterize the functional activity of each enantiomer. nih.gov

The data obtained from enantioselective evaluation are crucial for establishing a clear structure-activity relationship and for selecting the most promising enantiomer for further development. The table below provides a hypothetical comparison of the biological activity of the (S) and (R) enantiomers of a generic Oxazole, 4-(2-pyrrolidinyl)- analog at the α4β2 nAChR, based on findings for similar compound classes.

Table 2: Hypothetical Enantioselective Evaluation of a 4-(2-pyrrolidinyl)oxazole Analog

| Enantiomer | α4β2 nAChR Binding Affinity (Ki, nM) | α4β2 nAChR Functional Activity (EC50, nM) | Efficacy (% of Acetylcholine max response) |

|---|---|---|---|

| (S)-enantiomer | 15 | 50 | 85 |

| (R)-enantiomer | 1200 | >10000 | <5 |

This table presents hypothetical data to illustrate the expected differences in the biological profiles of the enantiomers.

Theoretical and Computational Chemistry Investigations of Oxazole, 4 2 Pyrrolidinyl

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the properties of oxazole (B20620) derivatives. These studies provide insights into the electronic structure and reactivity of these molecules. irjweb.commdpi.com

The core structure of Oxazole, 4-(2-pyrrolidinyl)- consists of a five-membered oxazole ring connected to a pyrrolidine (B122466) group at the 4-position. vulcanchem.com X-ray crystallography studies on similar compounds have shown that the oxazole ring is typically planar, with bond angles around 120 degrees. vulcanchem.com To minimize steric hindrance, the attached pyrrolidine ring often adopts an envelope conformation. vulcanchem.com In many biologically active derivatives, the (S)-configuration at the C2 position of the pyrrolidine ring is common. vulcanchem.com

For some oxazole derivatives, DFT calculations have been used to determine the preferred geometry. For instance, in one study, the dihedral angle between a benzimidazole (B57391) ring and an oxazole ring was found to be between 170-180 degrees, indicating that the two rings are nearly in the same plane. irjweb.com This planarity is a significant feature of the molecule's geometry. irjweb.comontosight.ai

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in understanding the electronic properties and reactivity of a molecule. ossila.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's kinetic stability and chemical reactivity. irjweb.comwikipedia.org

A smaller HOMO-LUMO gap suggests that it requires less energy to remove an electron from the HOMO, making the molecule more reactive. irjweb.com This increased reactivity can lead to stronger interactions with other molecules or surfaces. irjweb.com For example, a low HOMO-LUMO gap is often associated with good inhibition efficiencies. irjweb.com The identity of the heterocyclic functionality can influence the HOMO-LUMO energy gap, with the gap increasing in the order of thiazole, oxazole, and imidazole. researchgate.net

The distribution of electron density in a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. In one analysis of an oxazole derivative, the MEP map showed that oxygen atoms have higher electronegativity than hydrogen and carbon atoms. irjweb.com The total electron density for this particular molecule was observed to be within the range of ±6.835e-2. irjweb.com Such analyses indicate that charge transfer can occur within the molecule, contributing to its chemical reactivity. irjweb.com

Table 1: Frontier Molecular Orbital Energies and Related Parameters for an Oxazole Derivative

| Parameter | Value (eV) |

|---|---|

| Global Hardness (η) | 0.2064 |

| Softness (σ) | 0.2128 |

| HOMO-LUMO Gap (ΔE) | Low (suggesting good reactivity) |

Data derived from a quantum chemical study on an oxazole derivative, indicating its potential for high inhibition efficiency due to low global hardness and a small energy gap. irjweb.com

Several quantum chemical parameters are used to describe the reactivity of a molecule. These include chemical potential (μ), global chemical hardness (η), and the electrophilicity index (ω). irjweb.com

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system.

Global Chemical Hardness (η): Hardness indicates the resistance to change in the electron distribution or charge transfer. A lower hardness value suggests higher reactivity. irjweb.com For instance, an inhibitor with a lower value of global hardness is expected to have a higher inhibition efficiency. irjweb.com

Softness (σ): Softness is the reciprocal of hardness, and a higher softness value is associated with higher reactivity and inhibition efficiency. irjweb.com

Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons.

These descriptors are calculated to gain a deeper understanding of the molecular structure and its reactive nature. irjweb.com

Molecular Modeling and Docking Studies of Oxazole, 4-(2-pyrrolidinyl)- Analogs

Molecular modeling and docking studies are powerful computational tools used to investigate the interactions between small molecules (ligands) and their biological targets, typically proteins. researchgate.netresearchgate.net These studies are instrumental in drug discovery for predicting how a molecule might bind to a target and for designing new, more effective therapeutic agents. researchgate.netnih.gov

In silico studies have been conducted on various oxazole derivatives to understand their binding mechanisms with specific protein targets. nih.govnih.gov For example, a series of 2,4,5-trisubstituted oxazoles were investigated as potential inhibitors of aquaporin-4 (AQP4), a protein involved in lung diseases. nih.gov Molecular docking simulations identified putative binding sites on the AQP4 subunit for these compounds. nih.gov

The analysis of these interactions often reveals key amino acid residues within the binding site that are crucial for ligand binding. For instance, in studies of benzoxazole (B165842) derivatives targeting the COX-2 enzyme, interactions with residues such as Tyr-355 and Arg-120 were identified as important for binding. researchgate.netnih.gov Similarly, docking studies of 1,2,4-oxadiazole (B8745197) derivatives with VEGFR have shown hydrophobic interactions with residues like Arg840, Val846, Asp1044, Gly1046, and Arg1049. nih.gov In some cases, hydrogen bonds are also formed, such as between the oxygen of an oxadiazole group and the amino hydrogen of Gly1046. nih.gov

Molecular docking studies also provide predictions of the binding affinity between a ligand and its target, often expressed as a binding energy score. nih.gov A lower (more negative) binding energy generally indicates a stronger and more favorable interaction. nih.gov

For the 2,4,5-trisubstituted oxazoles targeting AQP4, the calculated binding energies ranged from -6.1 to -7.3 kcal/mol. nih.gov The compound with the highest binding energy of -7.3 kcal/mol was identified as a particularly promising candidate for further investigation. nih.gov

Table 2: Predicted Binding Energies of 2,4,5-Trisubstituted Oxazole Derivatives with AQP4

| Compound | Binding Energy (kcal/mol) |

|---|---|

| 3a | -7.3 |

| Range for 3a-j | -6.1 to -7.3 |

Data from in silico analysis showing the binding affinities of a series of oxazole derivatives with the AQP4 protein. nih.gov

These computational predictions are valuable for prioritizing compounds for synthesis and further experimental testing. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxazole, 4-(2-pyrrolidinyl)- Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on Oxazole, 4-(2-pyrrolidinyl)- and its derivatives are not extensively documented in publicly available literature, the principles of QSAR can be applied to this class of compounds based on established methodologies used for related oxazole and pyrrolidine structures. These models are instrumental in medicinal chemistry for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of potent drug candidates.

Development and Validation of Predictive QSAR Models

The development of a predictive QSAR model is a systematic process that involves several key stages, from data set preparation to rigorous statistical validation. conicet.gov.ar For derivatives of Oxazole, 4-(2-pyrrolidinyl)-, this process would begin with the collection of a dataset of structurally related molecules with experimentally determined biological activities, such as inhibitory concentrations (IC50) against a specific biological target.

The process involves generating molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields) descriptors. nih.gov Various computational methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN), are then employed to build a mathematical model that correlates these descriptors with the observed biological activity. nih.govnih.gov For instance, a study on 1,3-oxazole derivatives used Associative Neural Networks (ANN) to build predictive QSAR models for anticancer activity, achieving high accuracy on both training and test sets. nih.gov

A critical aspect of QSAR modeling is rigorous validation to ensure the model is robust, stable, and has high predictive power. mdpi.com Validation is typically performed through internal and external methods.

Internal Validation: This often involves cross-validation techniques like the leave-one-out (LOO) method, where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of that compound. researchgate.net The cross-validated correlation coefficient (Q²) is a key metric here, with a value greater than 0.5 generally considered indicative of a robust model. nih.gov

External Validation: The model's predictive ability is further assessed using an external test set—a subset of compounds that were not used in the model development. The predictive correlation coefficient (R²pred) is calculated by comparing the predicted and experimental activities for these compounds. A high R²pred value (typically > 0.6) indicates good external predictivity. researchgate.net

In studies on related heterocyclic compounds like pyrrolidine analogs, QSAR models have been developed with strong statistical significance. For example, a QSAR analysis of pyrrolidine analogs as dipeptidyl peptidase IV (DPP-IV) inhibitors yielded robust models with statistically significant correlation coefficients (r²) and cross-validation (r² (CV)) values. nih.gov Similarly, a study on 1,2,4-oxadiazole derivatives reported a 3D-QSAR model with a Q² of 0.6319 and an R² of 0.9235, demonstrating high predictive potential. nih.gov

Table 1: Example of Statistical Parameters for QSAR Model Validation This table is illustrative and based on typical values reported in QSAR studies of related heterocyclic compounds.

| Statistical Parameter | Description | Acceptable Value | Example Value (from related studies) |

| r² | Coefficient of determination (Goodness of fit of the model for the training set) | > 0.6 | 0.9235 nih.gov |

| Q² or r²(CV) | Cross-validated correlation coefficient (Internal predictive ability) | > 0.5 | 0.6319 nih.gov |

| R²pred | Predictive correlation coefficient for the external test set | > 0.6 | 0.716 researchgate.net |

| F-value | Fisher's test value (Statistical significance of the model) | High value | 179.0 nih.gov |

| RMSE | Root Mean Square Error (The deviation between predicted and actual values) | Low value | - |

These validation steps are crucial to ensure that the developed QSAR model can reliably predict the activity of new Oxazole, 4-(2-pyrrolidinyl)- derivatives. mdpi.com

Computational Prediction of Biological Activities

Once a QSAR model has been rigorously developed and validated, its primary application is the prediction of biological activities for novel compounds that have not yet been synthesized or tested. researchgate.net For the Oxazole, 4-(2-pyrrolidinyl)- scaffold, a validated QSAR model could be used to screen a virtual library of derivatives with various substituents on either the oxazole or pyrrolidine rings.

This in silico screening process allows researchers to prioritize the synthesis of compounds predicted to have the highest potency, thereby saving significant time and resources. The model's equation, which links specific molecular descriptors to activity, can also provide valuable insights into the structure-activity relationship (SAR). For example, a QSAR study on thiazolidine-4-one derivatives revealed that high polarizability and the presence of halogen atoms were positively correlated with antitubercular activity. researchgate.net Similarly, for Oxazole, 4-(2-pyrrolidinyl)- derivatives, a model might indicate that certain electronic or steric features are crucial for a particular biological activity, such as kinase inhibition or receptor binding.

For instance, QSAR studies on oxadiazole-ligated pyrrole (B145914) derivatives identified key structural fragments required for anti-tubercular activity through both 2D and 3D QSAR approaches. acs.org Another study on 1,3-oxazole derivatives successfully predicted their anticancer activity against the Hep-2 cancer cell line, with the most promising compound showing an IC50 value of 60.2µM. nih.gov

Table 2: Illustrative Example of Predicted vs. Experimental Activities for a Hypothetical Series of Oxazole, 4-(2-pyrrolidinyl)- Analogs This table is a hypothetical representation to illustrate how QSAR predictions are compared with experimental results. The values are not from a specific study on the target compound.

| Compound ID | Substituent (R) | Experimental pIC50 | Predicted pIC50 (QSAR Model) | Residual |

| 1 | -H | 6.5 | 6.4 | 0.1 |

| 2 | -CH₃ | 6.8 | 6.9 | -0.1 |

| 3 | -Cl | 7.2 | 7.1 | 0.1 |

| 4 | -OCH₃ | 6.9 | 7.0 | -0.1 |

| 5 | -NO₂ | 7.5 | 7.6 | -0.1 |

| 6 | -F | 7.3 | 7.2 | 0.1 |

| 7 | -Br | 7.4 | 7.3 | 0.1 |

| 8 | -CF₃ | 7.8 | 7.7 | 0.1 |

The close correlation between the experimental and predicted pIC50 values in such a table would further validate the QSAR model's utility in guiding the design of new, more potent derivatives of Oxazole, 4-(2-pyrrolidinyl)- for various therapeutic targets.

Reactivity and Derivatization Chemistry of Oxazole, 4 2 Pyrrolidinyl Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring

The reactivity of the oxazole ring is characterized by a susceptibility to both electrophilic and nucleophilic attack, with the regioselectivity and ease of these reactions being highly dependent on the nature and position of substituents on the ring.

Regioselectivity of Reactions on the Oxazole Core

In general, for unsubstituted oxazole, electrophilic substitution is most favored at the C5 position, followed by the C4 position, and is least favored at the C2 position. This is due to the electron-donating effect of the ring oxygen atom, which increases the electron density at these positions. Conversely, nucleophilic attack is most common at the C2 position, which is the most electron-deficient carbon atom in the ring, situated between the two heteroatoms. Nucleophilic substitution at C4 and C5 is less common and typically requires the presence of a good leaving group.

The presence of substituents can significantly alter this inherent reactivity pattern. Electron-donating groups generally activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it. The position of the substituent plays a crucial role in directing incoming electrophiles or facilitating nucleophilic attack.

Influence of the 4-(2-pyrrolidinyl)- Substituent on Reactivity

The 4-(2-pyrrolidinyl)- substituent is a secondary amine, which is a strong electron-donating group through resonance. The lone pair of electrons on the nitrogen atom can be delocalized into the oxazole ring, thereby increasing the electron density of the ring system. This activating effect is expected to enhance the susceptibility of the oxazole core to electrophilic substitution.

The electron-donating nature of the pyrrolidinyl group at the C4 position is predicted to direct incoming electrophiles primarily to the C5 position, and potentially to the C2 position, due to the stabilization of the corresponding cationic intermediates (Wheland intermediates). The expected order of reactivity for electrophilic substitution on Oxazole, 4-(2-pyrrolidinyl)- would be C5 > C2.

Conversely, the electron-donating pyrrolidinyl group would likely decrease the reactivity of the oxazole ring towards nucleophilic attack, particularly at the C2 and C5 positions, by increasing the electron density at these sites. However, nucleophilic substitution at the C2 position, if a suitable leaving group is present, should still be feasible.

Table 1: Predicted Reactivity of Oxazole, 4-(2-pyrrolidinyl)-

| Reaction Type | Predicted Major Product(s) | Rationale |

| Electrophilic Substitution | ||

| Nitration (HNO₃/H₂SO₄) | 5-Nitro-4-(2-pyrrolidinyl)oxazole | Strong activation by the 4-pyrrolidinyl group directs the electrophile to the electron-rich C5 position. |

| Bromination (Br₂/FeBr₃) | 5-Bromo-4-(2-pyrrolidinyl)oxazole | Similar to nitration, the electron-donating substituent directs bromination to C5. |

| Friedel-Crafts Acylation | 5-Acyl-4-(2-pyrrolidinyl)oxazole | The pyrrolidinyl group activates the ring for acylation at the C5 position. |

| Nucleophilic Substitution | ||

| Reaction with a strong nucleophile (e.g., R-Li) on a 2-halo derivative | 2-Substituted-4-(2-pyrrolidinyl)oxazole | The C2 position remains the most susceptible to nucleophilic attack, especially with a good leaving group. |

Ring-Opening and Ring-Closing Reactions of the Oxazole Moiety

Oxazole rings can undergo a variety of ring-opening reactions under different conditions. For instance, treatment with strong acids or bases can lead to cleavage of the ring. The presence of the basic pyrrolidinyl group might influence the stability of the oxazole ring in acidic media, potentially facilitating protonation and subsequent ring-opening.

One of the notable reactions of oxazoles is their participation in Diels-Alder reactions, where they can act as dienes. The resulting cycloadducts can then undergo further transformations, including ring-opening of the oxazole-derived portion to form substituted pyridines. The electron-donating 4-(2-pyrrolidinyl)- group would be expected to increase the electron density of the oxazole diene system, potentially facilitating its reaction with electron-deficient dienophiles.

Functional Group Interconversions on the Pyrrolidinyl Moiety

The pyrrolidinyl substituent itself offers a prime site for further derivatization through various functional group interconversions. As a secondary amine, the nitrogen atom is nucleophilic and can readily undergo a range of chemical transformations.

Common reactions include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce a variety of substituents on the pyrrolidine (B122466) nitrogen.

N-Acylation: Treatment with acid chlorides or anhydrides to form the corresponding amides. This is a common strategy to modify the electronic properties of the pyrrolidinyl group and introduce further functionality.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides can be employed to introduce aromatic groups on the pyrrolidine nitrogen.

These modifications can be used to modulate the physicochemical properties of the entire molecule, such as its solubility, lipophilicity, and basicity, which is of particular importance in the context of medicinal chemistry.

Table 2: Potential Functional Group Interconversions on the Pyrrolidinyl Moiety

| Reaction | Reagents and Conditions | Product |

| N-Methylation | Methyl iodide, K₂CO₃, in a polar aprotic solvent | Oxazole, 4-(1-methyl-2-pyrrolidinyl)- |

| N-Acetylation | Acetic anhydride (B1165640), pyridine | 1-[2-(Oxazol-4-yl)pyrrolidin-1-yl]ethan-1-one |

| N-Benzoylation | Benzoyl chloride, triethylamine | 2-(Oxazol-4-yl)pyrrolidin-1-ylmethanone |

| N-Sulfonylation | p-Toluenesulfonyl chloride, pyridine | Oxazole, 4-[1-(tosyl)pyrrolidin-2-yl]- |

Click Chemistry and Bioconjugation Strategies for Oxazole, 4-(2-pyrrolidinyl)- Analogs

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the rapid and efficient synthesis of complex molecules and for bioconjugation. The Oxazole, 4-(2-pyrrolidinyl)- scaffold can be readily adapted for such applications by introducing the necessary "click" handles.

For example, an azide (B81097) or alkyne functionality could be introduced onto the pyrrolidine nitrogen via N-alkylation with a suitable reagent (e.g., an azido- or alkynyl-substituted alkyl halide). Alternatively, if the oxazole ring itself bears a suitable leaving group, such as a halogen at the C2 or C5 position, it could be functionalized with an azide or alkyne through nucleophilic substitution or cross-coupling reactions.

Once functionalized with a click handle, these Oxazole, 4-(2-pyrrolidinyl)- analogs can be conjugated to other molecules, such as biomolecules (peptides, proteins, nucleic acids), polymers, or fluorescent dyes, that bear the complementary functionality. This opens up possibilities for the development of targeted drug delivery systems, molecular probes, and other advanced materials. While specific examples for the "Oxazole, 4-(2-pyrrolidinyl)-" scaffold are not documented, the general principles of click chemistry are broadly applicable to functionalized heterocyclic systems. ontosight.ai

Role of Oxazole, 4 2 Pyrrolidinyl in Natural Product Research and Biosynthesis

Biosynthetic Pathways of Oxazole-Containing Natural Products

The biosynthesis of oxazole (B20620) rings in natural products primarily follows two major pathways: the post-translational modification of ribosomally synthesized peptides and pathways involving non-ribosomal peptide synthetases (NRPS) or polyketide synthases (PKS). nih.gov

The most extensively studied pathway involves the modification of precursor peptides in a class of natural products known as Thiazole/Oxazole-Modified Microcins (TOMMs). nih.govnih.gov In this ribosomal pathway, the oxazole ring is not assembled from scratch but is formed by modifying specific amino acid residues within a ribosomally produced precursor peptide. nih.govnih.gov Specifically, serine or threonine residues are converted into oxazole or methyloxazole rings, respectively. nih.gov This conversion is a post-translational modification, meaning it occurs after the initial peptide chain has been synthesized by the ribosome. nih.govnih.gov

A proposed general biosynthetic pathway for 1,3-oxazoles involves the cyclodehydration and subsequent dehydrogenation of a dipeptide fragment, typically containing serine or threonine. mdpi.comresearchgate.net

Enzymatic Modifications and Post-Translational Processes in Oxazole Biosynthesis

The formation of oxazoles in TOMMs is a two-step enzymatic process that occurs after the precursor peptide is synthesized. nih.gov This post-translational modification strategy is a common theme in the biosynthesis of many complex peptide natural products. nih.govresearchgate.net

This sequence of enzymatic modifications transforms a standard peptide into a rigid, proteolytically stable natural product with enhanced biological activity. nih.govnih.gov

Role of Oxazole Cyclase and Related Enzymes

The enzymatic machinery responsible for oxazole biosynthesis is complex and highly specific. A key enzyme in terminal oxazole biosynthesis has been identified as an "oxazole cyclase," and its corresponding gene has been used as a signature to screen bacterial libraries for new oxazole-containing natural products. nih.gov

In the well-characterized TOMM pathway, a multi-protein complex carries out the transformation. researchgate.net The primary enzymes involved are:

These enzymes work in a coordinated fashion to install the heterocyclic rings onto the precursor peptide scaffold. researchgate.netacs.org

Key Enzymes in Oxazole Biosynthesis (TOMM Pathway)

| Enzyme/Protein Complex | Function | Cofactor/Dependency | Reference |

|---|---|---|---|

| Cyclodehydratase (C/D Protein Complex) | Catalyzes the cyclization of Ser/Thr residues to form oxazoline rings. | ATP | nih.govacs.org |

| Dehydrogenase (B-Protein) | Oxidizes the oxazoline intermediate to the final aromatic oxazole ring. | FMN | nih.govnih.gov |

Structural Diversity and Biological Relevance of Natural Oxazole-Pyrrolidine Hybrids

The combination of the planar, electron-rich oxazole ring with the kink-inducing, conformationally restricted pyrrolidine (B122466) ring (found in the amino acid proline) gives rise to structurally diverse natural products with significant biological activities. nih.govpeptide.com These molecules range from linear and cyclic peptides to larger macrolide structures. mdpi.com

The structural diversity is generated by variations in the peptide backbone, the degree and type of post-translational modifications, and the stereochemistry of the constituent amino acids. nih.gov Natural products like the raocyclamides and myriastramide C, for example, are cyclic peptides that incorporate proline residues alongside oxazole or oxazoline rings formed from serine. nih.govmdpi.com The presence of the oxazole moiety confers stability against proteases, while the pyrrolidine ring of proline introduces critical turns in the peptide's three-dimensional structure, which is often essential for binding to biological targets. nih.govnih.govpeptide.com

The biological relevance of these hybrid natural products is vast. They exhibit a wide spectrum of pharmacological activities, making them attractive leads for drug discovery. taylorfrancis.comnih.gov These activities include:

The unique structural architecture provided by the oxazole-pyrrolidine combination is key to this broad range of bioactivities, enabling these molecules to interact with specific proteins, enzymes, or nucleic acids. nih.gov

Examples of Natural Products with Oxazole and Pyrrolidine/Proline Motifs

| Compound Name | Source Organism | Structural Class | Reported Biological Activity | Reference |

|---|---|---|---|---|

| Myriastramide C | Marine Sponge | Cyclic Peptide | Unstable, part of a bioactive family | nih.gov |

| Raocyclamides A & B | Cyanobacterium Oscillatoria raoi | Cyclic Hexapeptide | Moderately cytotoxic | nih.govmdpi.com |

| Labradorins | Pseudomonas sp. | Oxazolylindole Alkaloid | Antibacterial, Cytotoxic | nih.govnih.govmdpi.com |

| Pimprinaphine | Pseudomonas sp. | Oxazole Alkaloid | Insecticidal | nih.gov |

Future Research Directions and Translational Potential

Development of Novel and Efficient Synthetic Methodologies for Oxazole (B20620), 4-(2-pyrrolidinyl)-

The development of robust and efficient synthetic routes is a prerequisite for the comprehensive investigation of any new chemical entity. For "Oxazole, 4-(2-pyrrolidinyl)-", future research should focus on convergent synthetic strategies that allow for the facile generation of analogs for structure-activity relationship (SAR) studies.

Proposed Synthetic Strategies:

Drawing from established methods for the synthesis of 4-substituted oxazoles and 2-substituted pyrrolidines, several synthetic pathways can be envisioned. A plausible approach involves the coupling of a pre-formed 2-substituted pyrrolidine (B122466) with an oxazole precursor. For instance, a versatile synthesis of 2,4-substituted oxazoles has been reported, which could be adapted for this purpose. rsc.org

Another promising avenue is the use of biocatalytic approaches, such as transaminases, for the asymmetric synthesis of the 2-substituted pyrrolidine moiety, which can afford high enantiomeric excess. nih.govacs.orgresearchgate.net This chiral pyrrolidine can then be coupled with a suitable oxazole synthon. One-pot multicomponent reactions, which are known for their efficiency and atom economy, could also be explored for the construction of the target molecule. researchgate.net

Furthermore, methods involving the intramolecular cyclization of functionalized enamides have proven effective in the synthesis of 2-phenyl-4,5-substituted oxazoles and could potentially be adapted. acs.org The exploration of gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides offers another sophisticated route to enantioenriched pyrrolidines that could be incorporated into the final structure. organic-chemistry.org

Advanced SAR and Target Identification Studies for Mechanistic Elucidation

A systematic exploration of the structure-activity relationships (SAR) of "Oxazole, 4-(2-pyrrolidinyl)-" is crucial to understanding its biological potential. The pyrrolidine and oxazole rings each offer multiple points for chemical modification, allowing for a thorough investigation of how structural changes impact biological activity.

The pyrrolidine ring, a common motif in many bioactive compounds, offers significant opportunities for SAR studies. nih.govnih.govresearchgate.net The stereochemistry at the 2-position of the pyrrolidine ring is likely to be a critical determinant of biological activity, and therefore, the synthesis and evaluation of both enantiomers will be essential. nih.gov Modifications on the pyrrolidine nitrogen, such as alkylation or acylation, could also be explored to modulate the compound's physicochemical properties and target interactions.

The oxazole scaffold is also a well-established pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. tandfonline.comrsc.orgresearchgate.netbohrium.comontosight.ai The substitution pattern on the oxazole ring can be varied to fine-tune activity and selectivity.

Potential Biological Targets:

Given the diverse biological activities of oxazole and pyrrolidine derivatives, a broad screening approach against various targets is warranted. Based on existing literature, potential target classes for "Oxazole, 4-(2-pyrrolidinyl)-" and its analogs could include:

Enzymes: Matrix metalloproteinases (MMPs), kinases, and cholinesterases are known targets for pyrrolidine and oxazole-containing compounds. frontiersin.orgnih.gov

Receptors: G-protein coupled receptors (GPCRs) and nuclear hormone receptors are also potential targets. tandfonline.comfrontiersin.org

Ion Channels: Certain pyrrolidine derivatives have shown activity against ion channels.

A combination of high-throughput screening and target-based assays will be instrumental in identifying the specific biological targets of this novel scaffold and elucidating its mechanism of action.

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational modeling with experimental synthesis and biological testing can significantly accelerate the drug discovery process. For "Oxazole, 4-(2-pyrrolidinyl)-", computational tools can be employed from the initial stages of lead generation to the optimization of potent and selective analogs.

Computational Approaches:

Molecular Docking: Docking studies can be used to predict the binding modes of "Oxazole, 4-(2-pyrrolidinyl)-" derivatives within the active sites of potential biological targets. nih.govnih.gov This can help in prioritizing compounds for synthesis and in understanding the structural basis of activity.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to establish a mathematical relationship between the chemical structure and biological activity of a series of analogs. scispace.com These models can then be used to predict the activity of newly designed compounds.

Pharmacophore Modeling: Pharmacophore models can be generated based on the structural features of active compounds. These models can be used to search virtual libraries for new molecules with similar features and to guide the design of novel analogs.

ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds, helping to identify candidates with favorable drug-like properties. jcchems.com

By combining the insights from computational studies with experimental validation, a rational and efficient approach to the design of novel "Oxazole, 4-(2-pyrrolidinyl)-" based therapeutic agents can be achieved.

Exploration of Diverse Biological Pathways and Interactions

The unique combination of the oxazole and pyrrolidine heterocycles in "Oxazole, 4-(2-pyrrolidinyl)-" suggests the potential for interaction with a wide array of biological pathways. Both scaffolds are present in numerous natural products and synthetic drugs with diverse pharmacological profiles. rsc.orgfrontiersin.orgdntb.gov.uanih.govwikipedia.org

Potential Therapeutic Areas:

Oncology: Both oxazole and pyrrolidine derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases, matrix metalloproteinases, and the disruption of protein-protein interactions. frontiersin.orgnih.govnih.govnih.gov

Infectious Diseases: The oxazole and pyrrolidine moieties are found in compounds with antibacterial, antifungal, and antiviral properties. researchgate.netresearchgate.netresearchgate.net

Central Nervous System (CNS) Disorders: Pyrrolidine-containing compounds, in particular, have been investigated for their potential in treating neurological and psychiatric conditions. nih.govnih.gov

Inflammatory Diseases: Anti-inflammatory activity is a known property of certain oxazole and pyrrolidine derivatives. researchgate.netontosight.ai

Future research should involve broad biological screening to uncover the full therapeutic potential of the "Oxazole, 4-(2-pyrrolidinyl)-" scaffold. Techniques such as phenotypic screening, proteomics, and transcriptomics can be employed to identify the cellular pathways and molecular networks modulated by this novel compound class. A deeper understanding of these interactions will be crucial for its translational potential into clinically effective therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.